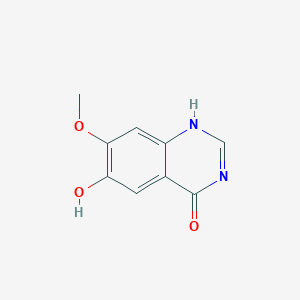
sodium;prop-2-ene-1-sulfonate
Descripción general
Descripción
Sodium prop-2-ene-1-sulfonate, also known as sodium allylsulfonate, is a white crystalline solid with the chemical formula C3H5NaO3S. It is a versatile compound widely used in various industrial applications due to its unique chemical properties. The compound is highly soluble in water and alcohol, making it suitable for use in aqueous and alcoholic solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for preparing sodium prop-2-ene-1-sulfonate involves the reaction of allyl alcohol with sodium methanesulfonate. The reaction is typically carried out at room temperature with continuous stirring for about six hours. The resulting mixture is then filtered to remove any insoluble impurities, concentrated, and cooled to crystallize the product .
Industrial Production Methods: In industrial settings, sodium prop-2-ene-1-sulfonate is produced by reacting allyl alcohol with sodium methanesulfonate in large reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions: Sodium prop-2-ene-1-sulfonate undergoes various chemical reactions, including:
Polymerization: The compound can polymerize under heat or in the presence of initiators, forming polymers with unique properties.
Substitution Reactions: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Addition Reactions: The double bond in the prop-2-ene moiety allows for addition reactions with various reagents.
Common Reagents and Conditions:
Polymerization: Initiators such as peroxides or azo compounds are commonly used.
Substitution Reactions: Reagents like halogens or nucleophiles are used under mild conditions.
Addition Reactions: Catalysts like acids or bases can facilitate these reactions.
Major Products:
Polymers: Used in various industrial applications.
Substituted Compounds: These can be further processed for use in different chemical industries.
Aplicaciones Científicas De Investigación
Sodium prop-2-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of ion exchange processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and reactivity.
Industry: Utilized in the production of dyes, coatings, and as a water treatment agent
Mecanismo De Acción
The mechanism of action of sodium prop-2-ene-1-sulfonate primarily involves its ability to undergo polymerization and substitution reactions. The double bond in the prop-2-ene moiety allows it to react with various initiators and reagents, forming polymers and substituted compounds. These reactions are facilitated by the presence of the sulfonate group, which enhances the compound’s reactivity and solubility .
Comparación Con Compuestos Similares
Sodium methanesulfonate: Similar in terms of the sulfonate group but lacks the double bond, making it less reactive in polymerization and addition reactions.
Sodium ethene-1-sulfonate: Contains a similar sulfonate group but differs in the carbon chain length, affecting its reactivity and applications.
Uniqueness: Sodium prop-2-ene-1-sulfonate is unique due to its combination of a sulfonate group and a double bond, which allows it to participate in a wide range of chemical reactions. This makes it highly versatile and valuable in various industrial and research applications .
Propiedades
IUPAC Name |
sodium;prop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKJULDDNQFCJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B7805157.png)

![(R)-2-tert-Butyl 3-methyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,3(9H)-dicarboxylate](/img/structure/B7805162.png)

![2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate](/img/structure/B7805179.png)



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B7805189.png)

